4-tert-butyl-N-propylbenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO2S |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-tert-butyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
FNZTZJUFKRQHLY-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Tert Butyl N Propylbenzenesulfonamide Analogues
SAR for Specific Enzyme Inhibition Profiles
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
The inhibitory potential of benzenesulfonamide (B165840) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of interest in the quest for new treatments for neurodegenerative diseases like Alzheimer's. nih.gov While specific studies on 4-tert-butyl-N-propylbenzenesulfonamide analogues are not extensively documented in publicly available research, the broader structure-activity relationship (SAR) of related sulfonamide compounds offers valuable insights.
Generally, the effectiveness of cholinesterase inhibitors is significantly influenced by the nature of substituents on the aromatic ring and the sulfonamide nitrogen. For instance, in a series of thiazole–piperazine sulphonamide hybrids, analogues with specific substitutions demonstrated augmented inhibition of AChE, with IC50 values in the low micromolar range. nih.gov This suggests that the size, lipophilicity, and electronic properties of the substituents play a crucial role in the binding affinity of these compounds to the active sites of cholinesterases.
Kinetic studies on some sulfonamide-based inhibitors have revealed a mixed-type inhibition mechanism, indicating that these compounds may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The interaction with both sites can be advantageous, as the PAS is also implicated in the aggregation of amyloid-β peptides, a key pathological event in Alzheimer's disease. nih.gov
For a class of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives, certain compounds were identified as active inhibitors of BChE, with IC50 values in the micromolar range. researchgate.net Molecular docking analyses of these compounds highlighted key interactions with amino acid residues such as Trp82, Trp231, Leu286, and His438 within the BChE active site. researchgate.net
Although direct SAR data for this compound analogues is scarce, the existing research on related sulfonamides underscores the importance of the N-substituent and the substitution pattern on the benzene (B151609) ring for potent and selective cholinesterase inhibition. Further investigation into N-alkyl-4-tert-butylbenzenesulfonamide analogues could elucidate the specific structural requirements for optimal activity against AChE and BChE.
Other Enzymatic Targets (e.g., Dihydropteroate (B1496061) Synthetase, Lipoxygenase, Alkaline Phosphatase, Tyrosinase)
The benzenesulfonamide scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a wide array of enzymatic targets beyond cholinesterases.
Dihydropteroate Synthetase (DHPS): Sulfonamides are well-established inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. nih.gov They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov The inhibitory activity of sulfonamides is critically dependent on the presence of a free para-amino group. Disubstitution on the arylamine groups of diphenylsulfones, for example, leads to a complete loss of inhibitory activity against DHPS. mdpi.com While specific studies on this compound analogues are limited, it is expected that for any significant DHPS inhibition, a p-amino group on the benzenesulfonamide ring would be a crucial structural feature.
Lipoxygenase (LOX): Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. Some sulfonamide derivatives have been investigated as potential lipoxygenase inhibitors. For instance, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown inhibitory potential against lipoxygenase, with some analogues exhibiting IC50 values in the higher micromolar range. nih.gov The structure-activity relationship in this class of compounds suggests that the nature of the substituent on the sulfonamide nitrogen influences the inhibitory potency. nih.gov
Alkaline Phosphatase (AP): Several sulfonamides have been identified as potent inhibitors of alkaline phosphatase. nih.gov The inhibitory mechanism is thought to involve the binding of the sulfonamide group's nitrogen atom to the zinc ion in the active site of the enzyme. nih.gov The inhibitory capacity is sensitive to the substitution on the sulfonamide nitrogen, with larger groups generally leading to a decrease in inhibitory activity. nih.gov In a study of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, which feature a tert-butyl group, compounds showed potent inhibition of human intestinal alkaline phosphatase (IAP) and tissue non-specific alkaline phosphatase (TNAP), with IC50 values in the low micromolar range. nih.govresearchgate.netnih.gov This highlights the potential for designing potent alkaline phosphatase inhibitors based on scaffolds containing a tert-butyl group.
Table 1: Inhibitory Activity of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) Analogues against Alkaline Phosphatases
| Compound | Substituent on Benzylidene Ring | h-IAP IC50 (µM) | h-TNAP IC50 (µM) |
|---|---|---|---|
| 5d | 3,4-dimethoxy | 0.71 ± 0.02 | - |
| 5e | 4-Hydroxy, 3-methoxy | - | 1.09 ± 0.18 |
Data from S. Naz et al., 2021. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. While extensive research exists on tyrosinase inhibitors, specific SAR studies on this compound analogues are not readily available. However, studies on other 4-substituted compounds provide some clues. For example, 4-tert-butylcatechol (B165716) has been shown to inhibit tyrosinase activity, although at relatively high concentrations. mdpi.com The inhibitory activity of various benzaldehydes against mushroom tyrosinase has been studied, revealing that the nature and position of substituents on the phenyl ring are critical for potency. nih.gov The steric factor at the 4-position appears to play a significant role in determining the mode of inhibition. nih.gov
SAR in Receptor Antagonism Studies (e.g., TRPV1 Receptor)
Analogues of this compound have shown significant promise as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. nih.govnih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on structurally related N-benzyl-benzenesulfonamide derivatives.
In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, the substitution on the phenyl ring of the benzenesulfonamide moiety (the A-region) was found to be critical for antagonist activity. The introduction of a fluoro group at the 3-position of the phenyl ring resulted in a potent antagonist. nih.gov The stereochemistry at the α-position of the propanamide linker was also crucial, with the (S)-configuration showing significantly higher potency than the (R)-configuration. nih.gov
Replacing the fluoro substituent with bulkier halogens like chloro, bromo, and iodo led to an increase in binding affinity but a decrease in antagonist potency. This suggests that while a certain degree of lipophilicity and electron-withdrawing character at the 3-position is favorable for binding, the size of the substituent is a critical determinant of antagonist efficacy.
Table 2: Structure-Activity Relationship of N-4-t-butylbenzyl 2-(3-substituted-4-methylsulfonylaminophenyl) propanamide Analogues as TRPV1 Antagonists
| Compound | 3-Substituent | rTRPV1 Binding Ki (nM) | rTRPV1 Antagonism Ki (nM) |
|---|---|---|---|
| Unsubstituted | H | 102 | 15.3 |
| 54 | F | 46.2 | 7.6 |
| 55 | Cl | 29.8 | 28.5 |
| 56 | Br | 21.3 | 31.7 |
| 57 | I | 13.5 | 30.1 |
| 70 | CH3 | 45.1 | 8.2 |
| 71 | OCH3 | 458 | 231 |
Data from Kim et al., 2012. nih.gov
These findings indicate that fine-tuning the electronic and steric properties of the substituents on the benzenesulfonamide ring is key to developing potent and selective TRPV1 antagonists based on the 4-tert-butylbenzenesulfonamide (B193189) scaffold.
Structure-Antitumor Activity Relationships
The benzenesulfonamide scaffold is a recognized pharmacophore in the design of anticancer agents, with derivatives exhibiting a range of mechanisms including cell cycle arrest and inhibition of tubulin polymerization. researchgate.netsemanticscholar.org The antitumor activity of these compounds is highly dependent on the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen. nih.gov
While specific SAR studies focused on this compound analogues are not widely reported, research on related structures provides valuable insights. For instance, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, the nature of the aryl or heteroaryl group attached to the sulfonamide nitrogen had a profound impact on the cytotoxic activity against various cancer cell lines. mdpi.com Compounds bearing an 8-quinolinyl moiety exhibited the most potent anticancer activity, with IC50 values in the low micromolar range against HCT-116, MCF-7, and HeLa cell lines. mdpi.com
The presence of a bulky tert-butyl group on the benzene ring can influence the lipophilicity and steric profile of the molecule, which in turn can affect its interaction with biological targets and its pharmacokinetic properties. In a study of N-(4-t-butylbenzoyl)-N'-phenylthiourea, the compound showed potent cytotoxic activity against MCF-7 breast cancer cells, suggesting that the tert-butyl group can be a favorable feature for anticancer activity. jppres.com
Furthermore, studies on other benzenesulfonamide derivatives have shown that substitution at the ortho-position of the phenyl ring with a fluorine atom and at the para-position with a bromine atom can lead to significant and diverse cytotoxicity against tumor cells. nih.gov The substituents on the sulfonamide nitrogen also appear to play a role in determining the mechanistic pathway of cell death, with different substituents leading to different cellular fates. nih.gov
These findings suggest that systematic modification of the N-propyl group and exploration of different substitution patterns on the 4-tert-butylbenzenesulfonamide core could lead to the discovery of novel and potent antitumor agents.
Table 3: Cytotoxic Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Derivatives
| Compound | N-Substituent | IC50 HCT-116 (µM) | IC50 HeLa (µM) | IC50 MCF-7 (µM) |
|---|---|---|---|---|
| 28 | 8-quinolinyl | 3 | 7 | 5 |
| 29 | 6-methylquinolin-8-yl | 15 | 20 | 18 |
| 30 | 7-methylquinolin-8-yl | >50 | >50 | >50 |
Data from A. A. El-Sayed et al., 2018. mdpi.com
Mechanistic Investigations of 4 Tert Butyl N Propylbenzenesulfonamide Chemical Transformations and Biological Interactions
Elucidation of Reaction Mechanisms in Sulfonamide Synthesis and Cleavage
The synthesis and cleavage of sulfonamides are fundamental processes in organic chemistry and pharmaceutical development. The stability of the sulfonamide bond (S-N) is notable, but under specific conditions, cleavage of the adjacent carbon-nitrogen (C-N) bond can be achieved, offering pathways for deprotection or functional group manipulation.
The cleavage of the C-N bond in tertiary sulfonamides, as opposed to the more commonly cleaved S-N bond, can proceed through several proposed mechanistic pathways depending on the reagents and conditions employed.
One prominent mechanism involves an acid-catalyzed pathway. For tertiary sulfonamides containing protecting groups like p-methoxybenzyl (PMB), the reaction is thought to proceed via a protonation event, which facilitates the subsequent C-N bond cleavage. acs.org This process can be initiated by a Lewis acid, leading to the formation of a carbocation intermediate and the release of the secondary sulfonamide. acs.orgnih.gov
Another pathway is through hydrolytic cleavage, which can be catalyzed by materials like ceria (CeO₂). nih.govacs.org This process can break S-N, C-N, and C-S bonds. The C-N bond cleavage, in this case, may occur via an aromatic nucleophilic substitution mechanism, particularly favored in heterocyclic aromatic rings due to their electron-withdrawing nature. nih.gov The surface of the ceria catalyst, with its Lewis acidic sites (Ce⁴⁺) and nucleophilic hydroxyl groups, is believed to promote this hydrolysis. nih.gov
Oxidative C-N bond cleavage represents a further mechanistic route. This has been demonstrated in copper-catalyzed reactions of sulfonyl chlorides with tertiary amines. rsc.org Additionally, electrochemical methods provide a means for controlled N-C bond cleavage under oxidizing conditions, a contrast to the reductive conditions typically used for N-S bond scission. acs.org This electrochemical approach allows for sequential cleavage of bonds by varying the electrical charge passed through the reaction. acs.org
A unique reaction pathway was observed during the condensation of a structural analogue, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, with glyoxal (B1671930) in the presence of sulfuric acid. nih.gov This reaction did not yield the expected diimine but instead resulted in a Friedel–Crafts reaction. nih.gov The proposed mechanism involves the formation of a (4-tert-butyl-2,6-dimethylphenyl)sulfonium cation, which then attacks an activated aromatic ring, leading to the formation of a sulfane. nih.gov
Catalysts and reaction conditions are pivotal in directing the outcome of sulfonamide transformations, particularly in achieving selective C-N bond cleavage.
Catalysts:
Bismuth(III) triflate (Bi(OTf)₃): This Lewis acid has been shown to be a highly effective and chemoselective catalyst for the C-N bond cleavage of tertiary sulfonamides protected with groups like PMB or 3,4-dimethoxybenzyl (DMB). acs.orgnih.gov The reaction proceeds under mild acidic conditions. acs.org
Copper Catalysts: Copper catalysis is versatile in sulfonamide chemistry. It facilitates the synthesis of sulfonamides via oxidative C-N bond cleavage of tertiary amines. rsc.org It is also used in Chan–Evans–Lam cross-coupling reactions to form N-arylsulfonamides, where the choice of copper source, solvent, and base can tune the selectivity of N-arylation. thieme-connect.com
Ceria (CeO₂): Nanoceria has demonstrated extraordinary reactivity for the hydrolytic cleavage of sulfonamide drugs at ambient conditions without external activation. nih.govacs.org The efficiency of the cleavage depends on the physicochemical properties of the nanoceria, such as surface defects and the presence of surface hydroxyl groups. nih.gov
Iron(II) chloride (FeCl₂): In the presence of a reductant, FeCl₂ can catalyze the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org
Reaction Conditions: The choice of solvent, temperature, and reactants significantly influences the reaction pathway. For instance, in the Bi(OTf)₃-catalyzed C-N cleavage, refluxing in 1,2-dichloroethane (B1671644) at 85 °C provides good to excellent yields of the cleavage product. acs.org In the synthesis of aromatic sulfonamides using a magnetic copper catalyst, using polyethylene (B3416737) glycol (PEG) as a solvent at relatively low temperatures results in excellent yields and allows for easy catalyst recovery. jsynthchem.com The concentration of sulfuric acid was a critical factor in the Friedel-Crafts reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide; acid content above 77% favored the formation of the sulfane product. nih.gov Electrosynthesis offers a modern approach where bond cleavage can be controlled by switching from reducing to oxidizing conditions and modulating the amount of electrical charge transferred. acs.org
Table 1: Selected Catalytic Systems for Sulfonamide Transformations
| Transformation | Catalyst | Key Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-N Bond Cleavage | Bi(OTf)₃ | 1,2-dichloroethane, 85 °C | Secondary Sulfonamide | acs.org |
| Sulfonamide Synthesis | Copper | Oxidative coupling | Sulfonamide | rsc.org |
| Hydrolytic Cleavage | Nanoceria (CeO₂) | Aqueous solution, ambient temp. | Sulfanilic acid, Aniline, etc. | nih.gov, acs.org |
| N-Arylsulfonamide Synthesis | FeCl₂ / NaHSO₃ | Mild conditions | N-Arylsulfonamide | organic-chemistry.org |
| Aromatic Sulfonamide Synthesis | MNPs-AHBA-Cu | Polyethylene glycol (PEG) | Aromatic Sulfonamide | jsynthchem.com |
Molecular Mechanisms of Target Modulation by 4-tert-butyl-N-propylbenzenesulfonamide Analogues
Analogues of this compound, which fall under the broader class of sulfonamides, are investigated for their potential as modulators of various biological targets. Their mechanism of action is often rooted in their ability to specifically interact with and inhibit enzymes crucial for disease processes.
The interaction of sulfonamide-based inhibitors with enzymes is dictated by their three-dimensional structure and the complementary nature of the enzyme's active site.
A primary target for sulfonamide-based inhibitors has been the SARS-CoV-2 main protease (Mpro or 3CLpro) , an enzyme essential for viral replication. nih.govnih.govmdpi.com Inhibitors can bind in both covalent and non-covalent manners. mdpi.com
Covalent Binding: Many potent inhibitors are peptidomimetics that form a reversible covalent bond between a "warhead" group (e.g., a nitrile or aldehyde) on the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site. mdpi.comencyclopedia.pub
Non-Covalent Binding and Pocket Engagement: The active site of Mpro features several pockets (S1, S2, S4) that accommodate the inhibitor's structure. nih.gov X-ray crystallography has revealed that flexible N-terminal groups of some inhibitors can adopt a twisted conformation, allowing for unexpected interactions with the solvent-exposed S3 site, in addition to the deeper S4 pocket. nih.gov This dual engagement of the S3 and S4 sites is a key strategy in designing new, potent inhibitors. nih.gov
The binding mode can be highly dependent on the local environment. For example, the molecule DAPI exhibits two distinct binding modes with DNA depending on the sequence: it binds to the minor groove in AT-rich regions but intercalates in GC-rich or mixed-sequence regions. nih.gov This principle of environment-dependent interaction highlights the complexity of predicting binding modes for sulfonamide analogues with their protein targets.
In a unique case involving an analogue, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, the reaction mechanism did not involve enzyme binding but a chemical transformation via a Friedel–Crafts reaction, driven by the formation of a stable sulfonium (B1226848) cation intermediate. nih.gov
Enzyme kinetics studies are crucial for quantifying the potency of inhibitors and understanding their mechanism of action. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to measure an inhibitor's effectiveness. nih.gov
For analogues targeting the SARS-CoV-2 Mpro, a range of potencies has been reported.
The drug Boceprevir, an HCV protease inhibitor, was found to inhibit SARS-CoV-2 Mpro with an IC₅₀ value of 4.13 μM. nih.gov
The natural product Baicalein showed strong inhibitory activity against Mpro with an IC₅₀ of 0.39 μM. nih.gov
Newly designed dipeptide inhibitors targeting the Mpro S3 and S4 sites have achieved impressive potency, with IC₅₀ values as low as 0.028 μM. nih.gov
Inhibitors can be classified based on their kinetic mechanism:
Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing the substrate from binding. researchgate.net
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity regardless of whether the substrate is bound. researchgate.net
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. researchgate.net
Kinetic analysis of various compounds has revealed these different mechanisms. For instance, certain chia seed peptides exhibit mixed-type inhibition against elastase, while a fungal-derived compound was found to be a mixed-type inhibitor of α-glucosidase. researchgate.net The specific inhibition mechanism of a this compound analogue would depend on its structure and the architecture of its target enzyme's active and allosteric sites.
Table 2: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Various Compounds
| Compound/Analogue | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| MPI103 (dipeptide nitrile) | SARS-CoV-2 Mpro | 0.028 | nih.gov |
| MPI95 (dipeptide) | SARS-CoV-2 Mpro | 0.094 | nih.gov |
| Baicalein | SARS-CoV-2 Mpro | 0.39 | nih.gov |
| Boceprevir | SARS-CoV-2 Mpro | 4.13 | nih.gov |
| GC376 | SARS-CoV-2 Mpro | 0.026 - 0.89 | encyclopedia.pub |
The structural motif of sulfonamides makes them suitable scaffolds for targeting a variety of enzymes.
The SARS-CoV-2 Main Protease (Mpro) has been a major focus of drug development efforts, including those involving sulfonamide-like structures. nih.govbiorxiv.org Mpro is a cysteine protease that is critical for processing viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. nih.govnih.gov The high degree of conservation of Mpro across coronaviruses and its absence in humans make it an ideal antiviral drug target. encyclopedia.pub Structure-based in-silico screening of millions of compounds has been used to identify novel small molecules that can inhibit Mpro and suppress viral replication in human cells. biorxiv.org
While the provided research heavily emphasizes Mpro, the sulfonamide scaffold is also well-known for its ability to target other enzyme classes, such as kinases . Kinases are a large family of enzymes that catalyze the transfer of phosphate (B84403) groups, playing central roles in cell signaling, growth, and division. Their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major area of pharmaceutical research, and sulfonamide-containing molecules are a recognized class of inhibitors for various kinases.
Spectroscopic and Spectrometric Investigations for Mechanistic Insights (e.g., UV-Vis studies, NMR for interactions)
Spectroscopic and spectrometric techniques are pivotal in elucidating the structural features of this compound and monitoring its interactions at a molecular level. These methods can provide valuable insights into the compound's behavior in different chemical and biological environments, which is crucial for understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for characterizing the compound and studying its interactions.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (around 7.5-8.0 ppm). The protons of the propyl group would exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen atom. The large singlet for the nine equivalent protons of the tert-butyl group would be prominent in the upfield region (around 1.3 ppm). Changes in the chemical shifts and line broadening of these signals upon interaction with other molecules, such as biological macromolecules, can provide information about the binding site and conformational changes.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the propyl chain, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonamide group and the electron-donating tert-butyl group.
Mass Spectrometry (MS) is essential for confirming the molecular weight and determining the fragmentation pattern of this compound, which can be indicative of its structure and stability.
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques would be used to determine the accurate molecular mass of the compound.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion can reveal characteristic losses. For instance, the fragmentation of the parent compound, 4-tert-butylbenzenesulfonamide (B193189), often shows a primary loss of the SO₂NH₂ group and the tert-butyl group. Similar fragmentation patterns would be expected for the N-propyl derivative, providing structural confirmation.
Based on data for the related compound, 4-tert-butylbenzenesulfonamide, the following mass spectrometric characteristics can be anticipated. nih.gov
Table 1: Representative Mass Spectrometry Data for 4-tert-butylbenzenesulfonamide
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QTOF |
| Ionization Mode | Positive (ESI) |
| Precursor m/z | 214.0896 ([M+H]⁺) |
| Top 5 Peaks (m/z) | |
| Peak 1 | 170.1164 |
| Peak 2 | 157.0735 |
| Peak 3 | 141.0786 |
| Peak 4 | 115.0548 |
| Peak 5 | 91.0548 |
UV-Visible (UV-Vis) Spectroscopy can be employed to study the electronic transitions within the molecule. The benzene ring conjugated with the sulfonamide group constitutes the primary chromophore. The absorption maxima (λmax) would be characteristic of the π → π* transitions of the aromatic system. Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of varying polarities, could provide insights into the nature of the electronic transitions and the effect of the environment on the electronic structure of the molecule. While specific UV-Vis data for this compound is not available, related aromatic sulfonamides typically exhibit absorption bands in the UVA or UVB range.
By integrating the data from these spectroscopic and spectrometric methods, a comprehensive understanding of the structural and electronic properties of this compound can be achieved. Furthermore, these techniques are invaluable for studying its interactions with biological targets, which is a critical step in elucidating its mechanism of action.
Computational and Theoretical Chemistry Studies on this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound This compound .
The performed searches aimed to identify research pertaining to the following areas for this specific molecule:
Quantum Chemical Calculations: Including electronic structure determination, reactivity prediction, conformation analysis, and energy landscapes.
Molecular Modeling and Simulation: Including ligand-protein docking for binding affinity prediction, molecular dynamics simulations to understand dynamic interactions, and pharmacophore modeling for ligand-based drug design.
While research exists for structurally related compounds, such as 4-tert-butylbenzenesulfonamide and other sulfonamide derivatives, the strict focus of this inquiry on This compound prevents the inclusion of data from these adjacent studies. The introduction of the N-propyl group significantly alters the molecule's properties, and therefore, data from other compounds cannot be accurately extrapolated.
Consequently, the detailed article requested in the outline cannot be generated due to the absence of specific research findings for this particular compound. No data tables or detailed research findings on its quantum chemical or molecular modeling aspects are available in the searched scientific domain.
Computational and Theoretical Chemistry Studies on 4 Tert Butyl N Propylbenzenesulfonamide
In Silico Screening and Virtual Library Design for Novel 4-tert-butyl-N-propylbenzenesulfonamide Derivatives
The design and discovery of novel bioactive molecules have been significantly accelerated by computational methods. In silico screening and the creation of virtual libraries are pivotal strategies in modern drug discovery, allowing for the cost-effective exploration of vast chemical spaces. For a scaffold such as this compound, these computational techniques enable the rational design of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
The process of designing a virtual library of this compound derivatives commences with the identification of a biological target. Assuming a hypothetical target receptor, the core scaffold can be systematically modified to generate a library of virtual compounds. Key modification points on the this compound structure would include the N-propyl group and the tert-butyl group. For instance, the N-propyl chain could be extended, branched, or cyclicized. Similarly, the tert-butyl group could be replaced with other lipophilic or isosteric groups to probe the steric and electronic requirements of the binding pocket.
Once the virtual library is generated, in silico screening, primarily through molecular docking, is employed to predict the binding affinity and orientation of each derivative within the active site of the target protein. This process computationally models the interaction between the small molecule and the protein, providing a binding score that helps in prioritizing compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the designed derivatives with their predicted biological activity. researchgate.net By building a statistically significant 3D-QSAR model, the contribution of steric, electrostatic, and hydrophobic fields to the activity can be elucidated, offering deeper insights for further optimization. researchgate.net
The following table illustrates a hypothetical virtual library of this compound derivatives and their predicted binding affinities against a target protein.
| Derivative | Modification on N-propyl group | Modification on tert-butyl group | Predicted Binding Affinity (kcal/mol) |
| 1 | Unmodified | Unmodified | -7.5 |
| 2 | N-isopropyl | Unmodified | -7.8 |
| 3 | N-cyclopropyl | Unmodified | -8.1 |
| 4 | Unmodified | Isopropyl | -7.2 |
| 5 | Unmodified | Cyclohexyl | -7.9 |
| 6 | N-isopropyl | Cyclohexyl | -8.5 |
This structured approach allows for the efficient identification of promising candidates from a large virtual pool, significantly streamlining the hit-to-lead optimization process.
Theoretical Prediction of Metabolic Pathways and Stability (Preclinical Scope)
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Computational tools play an increasingly important role in the early, preclinical assessment of metabolic stability and the prediction of metabolic pathways. For this compound, in silico methods can provide valuable insights into its likely biotransformations.
The primary sites of metabolism on the this compound molecule are predicted to be the tert-butyl group and the N-propyl group, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov The tert-butyl group is particularly prone to hydroxylation, a common metabolic pathway for this moiety, leading to the formation of an alcohol metabolite. nih.gov This initial oxidation can be followed by further oxidation to a carboxylic acid.
The N-propyl group is also a potential site for metabolic attack. N-dealkylation is a common metabolic route for N-alkylated compounds, which would lead to the formation of 4-tert-butylbenzenesulfonamide (B193189) and propionaldehyde. Additionally, hydroxylation can occur at the α, β, or γ carbons of the propyl chain.
Various computational tools and platforms, such as SwissADME and pkCSM, can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. scispace.comgrowingscience.com These programs use sophisticated algorithms and extensive databases of known metabolic transformations to predict the likelihood of a compound being a substrate for different CYP isozymes and to identify the most probable sites of metabolism.
The predicted metabolic pathways for this compound are summarized in the table below:
| Metabolic Pathway | Site of Metabolism | Predicted Metabolite | Enzyme Family |
| Hydroxylation | tert-butyl group | 4-(2-hydroxy-1,1-dimethylethyl)-N-propylbenzenesulfonamide | Cytochrome P450 |
| N-dealkylation | N-propyl group | 4-tert-butylbenzenesulfonamide | Cytochrome P450 |
| Hydroxylation | α-carbon of propyl group | 4-tert-butyl-N-(1-hydroxypropyl)benzenesulfonamide | Cytochrome P450 |
| Hydroxylation | β-carbon of propyl group | 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide | Cytochrome P450 |
| Hydroxylation | γ-carbon of propyl group | 4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide | Cytochrome P450 |
These theoretical predictions are invaluable in the early stages of drug development. They can guide the design of more metabolically stable analogues by modifying the molecule at the predicted sites of metabolism. For example, replacing the metabolically labile tert-butyl group with a more stable isostere could enhance the compound's half-life and oral bioavailability. nih.gov
Analytical Methodologies for the Characterization and Quantification of 4 Tert Butyl N Propylbenzenesulfonamide and Its Analogues in Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 4-tert-butyl-N-propylbenzenesulfonamide.
In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling. The protons on the aromatic ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The N-propyl group will exhibit a more complex pattern: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group attached to the sulfonamide nitrogen. The proton on the sulfonamide nitrogen (N-H) may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment. The spectrum would show signals for the quaternary and methyl carbons of the tert-butyl group, the four distinct carbons of the para-substituted aromatic ring, and the three carbons of the N-propyl chain. Yields of related N-alkylation reactions are often determined by ¹H NMR analysis using an internal standard. acs.orgacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| tert-Butyl (9H, singlet) | ~1.3 | ~31 (CH₃) |
| tert-Butyl (quaternary C) | - | ~35 (C) |
| Aromatic (2H, doublet) | ~7.5 | ~126 |
| Aromatic (2H, doublet) | ~7.8 | ~128 |
| Aromatic (ipso-C-S) | - | ~138 |
| Aromatic (ipso-C-tBu) | - | ~155 |
| N-H (1H, broad singlet/triplet) | Variable | - |
| N-CH₂ (2H, triplet) | ~2.9 | ~45 |
| -CH₂- (2H, sextet) | ~1.5 | ~23 |
| -CH₃ (3H, triplet) | ~0.8 | ~11 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the sulfonamide (SO₂NH), the aromatic ring, and the alkyl groups (tert-butyl and propyl).
The sulfonamide group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is observed as a peak in the 3300-3200 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the tert-butyl and propyl groups produce strong stretching absorptions in the 2960-2850 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on established data for sulfonamides and related functional groups. nist.govchemicalbook.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide S=O | Symmetric Stretch | 1170 - 1150 |
| Sulfonamide S-N | Stretch | 950 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In MS, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₃H₂₁NO₂S), the molecular weight is 255.38 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this value. The fragmentation pattern provides structural confirmation. Common fragmentation pathways for N-alkylbenzenesulfonamides involve cleavage of the bonds adjacent to the sulfur atom and within the alkyl chain. researchgate.netlibretexts.org
Key expected fragments include:
Loss of a propyl radical (•C₃H₇), leading to a fragment corresponding to [4-tert-butylbenzenesulfonamide]⁺.
Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in an [M-15]⁺ ion.
The 4-tert-butylphenyl cation at m/z 133.
The benzenesulfonyl cation fragment [C₆H₅SO₂]⁺ is less likely due to the tert-butyl group, but the [t-Bu-C₆H₄SO₂]⁺ ion at m/z 199 is expected.
Cleavage of the S-N bond can lead to fragments corresponding to the propyl amine cation and the 4-tert-butylbenzenesulfonyl radical or cation.
Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the structure and common fragmentation patterns of related sulfonamides. researchgate.netnih.govnih.gov
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 256 | [M+H]⁺ | Protonated Molecular Ion |
| 240 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 212 | [M-C₃H₇]⁺ | Loss of the propyl radical |
| 199 | [t-Bu-C₆H₄SO₂]⁺ | Cleavage of the S-N bond |
| 155 | [C₆H₄SO₂N]⁺ | Rearrangement and loss of alkyl groups |
| 141 | [t-Bu-C₆H₄S]⁺ | Loss of SO₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in aromatic compounds) |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques used.
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing sulfonamide derivatives. wu.ac.th A typical method for this compound would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the sulfonamide is in a consistent protonation state and to improve peak shape. nih.gov Detection is commonly performed using a UV detector, as the benzene ring possesses a strong chromophore. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. wu.ac.th
TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate. The separated spots are visualized under UV light or by staining.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure sample. This method provides experimental verification of the compound's empirical and molecular formula. The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. nih.gov
For a new compound to be accepted for publication in scientific literature, the experimentally determined percentages for each element must typically be within ±0.4% of the theoretical values calculated from the molecular formula. nih.govubc.caresearchgate.net This confirms the compound's purity and elemental composition.
Table 4: Theoretical Elemental Composition of this compound (C₁₃H₂₁NO₂S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 61.14 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 8.29 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.53 |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.55 |
| Total | 255.376 | 100.00 |
Advanced Research Applications and Future Perspectives for 4 Tert Butyl N Propylbenzenesulfonamide
Hybrid Molecule Design and Development Incorporating the Benzenesulfonamide (B165840) Core
The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy to develop novel therapeutic agents with potentially improved affinity, selectivity, or a modified mode of action. The benzenesulfonamide core, as found in 4-tert-butyl-N-propylbenzenesulfonamide, serves as an excellent foundation for such designs due to its robust chemical nature and its known ability to interact with various biological targets. rsc.org
Researchers frequently use the benzenesulfonamide moiety as a primary scaffold, which can be chemically modified to explore interactions with target proteins. nih.gov Strategies include scaffold evolution, bioisosterism, and scaffold hopping to generate new derivatives. nih.gov For instance, in the development of HIV-1 capsid inhibitors, a benzenesulfonamide group was introduced to replace a methylindole moiety, aiming to form additional hydrogen bonds with key residues in the binding pocket. nih.gov This led to the synthesis of phenylalanine derivatives containing a benzenesulfonamide group, and ultimately, through cyclization and scaffold hopping, to potent inhibitors with a 4-(phenylsulfonyl)piperazinone structure. nih.gov
Another approach involves modifying linkers attached to the benzenesulfonamide ring to alter the molecule's rigidity and conformation. nih.gov The insertion of a cyclic urea (B33335) substituent, for example, allows the molecule to better fit within enzymatic cavities by providing a flexible yet defined connection between the core and other functional groups. nih.gov Structural optimization of known inhibitors has also led to the discovery of novel benzenesulfonamide derivatives with significant therapeutic potential, such as potent anti-influenza agents that inhibit the viral hemagglutinin protein. nih.gov These examples underscore the modularity of the benzenesulfonamide core in generating diverse and complex molecular architectures.
| Hybrid Molecule Concept | Core Scaffold | Appended Moiety/Strategy | Therapeutic Target | Reference |
|---|---|---|---|---|
| HIV-1 Capsid Inhibitors | Benzenesulfonamide | Phenylalanine, Piperazinone (Scaffold Hopping) | HIV-1 Capsid Protein | nih.gov |
| Carbonic Anhydrase Inhibitors | Benzenesulfonamide | Imidazolidin-2-one Linker (Rigidity Modulation) | Carbonic Anhydrases (hCA I, II, IX, XII) | nih.gov |
| Anti-Influenza Agents | Benzenesulfonamide | Aminocyclohexanol (Structural Optimization) | Influenza Hemagglutinin (HA) | nih.gov |
| Anticancer/Antimicrobial Agents | Benzenesulfonamide | Thiazol-4-one Ring (Pharmacophore Hybridization) | Carbonic Anhydrase IX (CA IX) | rsc.org |
Multi-Target Drug Design Strategies for Complex Biological Systems
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. Multi-target drug design aims to create a single chemical entity that can modulate several targets simultaneously, offering a more holistic therapeutic approach. The benzenesulfonamide scaffold is well-suited for this strategy.
A notable example is the development of sulfonamide-bearing pyrazolone (B3327878) derivatives designed as dual inhibitors of carbonic anhydrases (CAs) and cholinesterases (ChEs), which are targets relevant to Alzheimer's disease. nih.gov By combining the pyrazolone ring, a known pharmacophore with a broad range of biological activities, with the benzenesulfonamide moiety, researchers synthesized compounds that showed inhibitory activity against both enzyme families. nih.gov This demonstrates a rational approach to creating dual-action agents by linking two distinct pharmacologically active scaffolds.
Furthermore, a multi-target strategy can also involve targeting multiple isoforms of the same enzyme family. Carbonic anhydrases, for instance, have several isoforms, with some being ubiquitous (hCA I and II) and others being specifically overexpressed in tumors (hCA IX and XII). nih.gov The development of benzenesulfonamide derivatives often includes screening against a panel of these isoforms to identify compounds with a desired selectivity profile, either for broad inhibition or for specific targeting of disease-related isoforms. nih.gov This isoform-selective targeting is a nuanced form of multi-target design crucial for minimizing off-target effects.
| Compound Class | Target 1 | Target 2 | Relevance | Reference |
|---|---|---|---|---|
| Sulfonamide-Pyrazolone Hybrids | Carbonic Anhydrases (CAs) | Cholinesterases (AChE, BChE) | Alzheimer's Disease | nih.gov |
| Ureido-Benzenesulfonamides | hCA I & II (Ubiquitous) | hCA IX & XII (Tumor-associated) | Anticancer (Isoform Selectivity) | nih.gov |
| Benzenesulfonamide-Thiazole Hybrids | Carbonic Anhydrase IX | Bacterial Strains | Anticancer and Antimicrobial | rsc.org |
Innovative Screening Methodologies for Identifying Potent Ligands
Identifying potent bioactive ligands, including novel compounds or their metabolic byproducts, is a critical step in drug discovery and environmental science. Traditional screening methods often rely on the availability of reference standards, which is a major limitation when searching for unknown molecules. researchgate.net Innovative screening methodologies are being developed to overcome this challenge.
One such advanced technique is "suspect screening," which uses high-resolution mass spectrometry, such as liquid chromatography combined with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS). researchgate.net This method was developed to identify transformation products (TPs) of sulfonamide antibiotics in the environment. The process involves first predicting potential TPs based on known biotransformation reactions (e.g., hydroxylation, acetylation) and calculating their theoretical mass shifts. researchgate.net Subsequently, environmental or biological samples are analyzed, and the high-resolution mass data is screened for the presence of these "suspect" masses. researchgate.net The structural identity of potential hits can then be confirmed through fragmentation analysis (MS/MS). This approach allows for the tentative identification of novel or unexpected sulfonamide derivatives without needing a pure standard for each one.
Other innovative methods include the development of high-throughput assays, such as those based on Förster resonance energy transfer (FRET) for detecting protein-ligand interactions, and advanced molecular biology techniques for screening organisms or enzymes capable of biotransformation. nih.govmdpi.com For example, transcriptomics and proteomics can be used to screen for high-laccase-producing fungi, which are enzymes capable of degrading antibiotic residues. mdpi.com
| Step | Description | Technology Used | Reference |
|---|---|---|---|
| 1. Prediction | Predict potential transformation products (TPs) of a parent sulfonamide based on common biochemical reactions. | Chemical knowledge, computational prediction tools. | researchgate.net |
| 2. Mass Shift Calculation | Calculate the exact mass shifts for each predicted transformation. | Stoichiometric calculations. | researchgate.net |
| 3. Suspect Screening | Analyze samples and screen the high-resolution mass data for the predicted m/z values of the suspect TPs. | LC-QTOF-MS. | researchgate.net |
| 4. Identification | Confirm the structure of identified suspect ions by comparing their fragmentation patterns (MS/MS spectra) with predicted patterns or known standards. | High-Resolution MS/MS. | researchgate.net |
Role of this compound Scaffolds in Catalysis Research
While this compound itself is not typically a catalyst, its core benzenesulfonamide scaffold possesses chemical features that make it a valuable component in the field of catalysis. The sulfonamide group can act as a directing group, a ligand for metal centers, or a nucleophile in catalytic cycles.
Recent research has shown that primary sulfonamides can serve as effective nucleophiles in palladium-catalyzed three-component reactions. acs.orgacs.org In one example, a cascade process involving hydroamidation, Heck coupling, and a Tsuji-Trost reaction was developed to synthesize complex fluorinated heterocycles. acs.org In this reaction, a benzenesulfonamide derivative acts as a key nucleophile that participates in the catalytic cycle, highlighting the utility of the sulfonamide functional group in complex bond-forming transformations. acs.org
Furthermore, the sulfonamide moiety can participate in acid-catalyzed reactions. A study on a structurally similar compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, found that it could undergo a Brønsted acid-catalyzed Friedel–Crafts reaction with activated arenes to form sulfones. mdpi.com This reactivity suggests that the benzenesulfonamide scaffold could be incorporated into larger molecular systems to direct or participate in synthetic transformations. The development of chiral catalysts incorporating sulfonamide moieties, such as N-tert-butyl sulfinyl squaramides, further illustrates the potential of related sulfur-nitrogen functionalities in asymmetric catalysis. nih.gov These examples point toward a future where benzenesulfonamide scaffolds, like that of this compound, could be explicitly designed into ligands or organocatalysts.
| Catalytic System | Role of Sulfonamide Scaffold | Type of Reaction | Reference |
|---|---|---|---|
| Palladium(0) Catalysis | Acts as a primary amine nucleophile. | Three-Component Hydroamidation/Heck/Tsuji–Trost Reaction. | acs.orgacs.org |
| Brønsted Acid Catalysis | Acts as an electrophile precursor in a Friedel-Crafts reaction. | Sulfone Synthesis. | mdpi.com |
| Chiral HBD System | Part of a chiral catalyst structure (related sulfinyl group). | Enantioselective Friedel-Crafts Alkylation. | nih.gov |
| Ruthenium(III) Complexation | Acts as a ligand for a metal ion, modulating activity. | Metallodrug Activity Stimulation. | nih.gov |
Integration of Computational and Experimental Approaches in Advanced Chemical Research
Modern chemical research relies heavily on the synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery process, reduces costs, and provides deep mechanistic insights that are often inaccessible through experiments alone. The study of benzenesulfonamide derivatives is a prime example of this powerful combination. nih.gov
Computational tools are employed at every stage of the research pipeline:
Design and Screening: Molecular docking is widely used to predict the binding modes of sulfonamide ligands to their target proteins, such as carbonic anhydrase or the HIV-1 capsid. rsc.orgmdpi.com This allows for the virtual screening of large compound libraries and the rational design of new derivatives with improved binding affinity. nih.gov
Property Prediction: Quantitative Structure-Retention/Activity Relationship (QSRR/QSAR) models are built to predict the physicochemical properties (e.g., lipophilicity) and biological activity of sulfonamides based on their molecular descriptors. mdpi.com Density Functional Theory (DFT) is used to study the electronic structure and reactivity of these molecules. nih.gov
Mechanistic Insight: Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its receptor over time, revealing the stability of the complex and key intermolecular interactions that drive binding. nih.govmdpi.com
These in silico predictions are then tested and validated through experimental work, including:
Chemical Synthesis: The predicted compounds are synthesized in the laboratory. rsc.orgnih.gov
In Vitro/In Vivo Assays: The biological activity of the synthesized compounds is measured through enzyme inhibition assays, cell-based cytotoxicity studies, and antimicrobial tests. rsc.orgnih.gov
Structural and Biophysical Characterization: Techniques like NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC) are used to confirm the structure of the compounds and quantitatively measure their binding to the target. nih.govnih.gov
This iterative cycle of prediction and experimentation allows for rapid refinement of lead compounds and a deeper understanding of their mechanism of action. nih.gov
| Research Phase | Computational Technique | Complementary Experimental Method | Reference |
|---|---|---|---|
| Design & Virtual Screening | Molecular Docking | Enzyme Inhibition Assays, Cell Viability Assays | rsc.orgmdpi.com |
| Property Prediction | QSRR, DFT | Chromatography (for lipophilicity), Spectroscopy | mdpi.comnih.gov |
| Mechanistic Elucidation | Molecular Dynamics (MD) Simulations | X-ray Crystallography, Isothermal Titration Calorimetry (ITC) | nih.govnih.gov |
| Interaction Analysis | In Silico ADMET Prediction | In Vitro Microsomal Stability Assays, Plasma Protein Binding | nih.govrsc.org |
Strategic Directions for Future Academic Research on this compound
Building on the current state of advanced research, several strategic directions can be proposed for future academic inquiry into this compound and its related structures.
Exploration of New Therapeutic Areas: While sulfonamides are well-studied as carbonic anhydrase inhibitors and antimicrobials, the principles of hybrid molecule design nih.gov should be applied to explore novel therapeutic targets. The unique lipophilicity and hydrogen bonding capabilities of the scaffold could be leveraged to design inhibitors for protein-protein interactions or to target enzymes in emerging disease pathways.
Development of Smart Materials and Catalysts: Future work should move from observing the role of sulfonamides in catalytic reactions acs.org to the deliberate design of catalysts and smart materials incorporating the 4-tert-butylbenzenesulfonamide (B193189) scaffold. This could involve creating novel ligands for asymmetric catalysis or developing functional polymers where the sulfonamide moiety acts as a responsive unit to stimuli like pH or metal ions.
Advanced Multi-Target Ligand Design: Research should progress beyond dual-target inhibitors to create more complex polypharmacological agents. nih.gov Integrating the benzenesulfonamide core with pharmacophores relevant to interconnected pathologies, such as inflammation and cancer, could lead to highly innovative therapeutics.
Application of AI and Machine Learning: The integration of computational and experimental data nih.gov can be enhanced by applying machine learning (ML) and artificial intelligence (AI). AI models could be trained on existing sulfonamide bioactivity data to predict the therapeutic potential and toxicity of novel virtual compounds based on the this compound framework, dramatically accelerating the discovery of new leads.
Pro-Drug and Targeted Delivery Systems: The N-propyl group offers a site for chemical modification to create pro-drugs. Future research could focus on attaching cleavable linkers and targeting moieties to the nitrogen atom, enabling the specific delivery of the active sulfonamide to diseased tissues, thereby increasing efficacy and reducing systemic exposure.
Biodegradation and Environmental Fate Studies: Using the innovative screening methodologies previously discussed, researchgate.net a comprehensive study of the metabolic and environmental degradation pathways of this compound itself should be undertaken. This would provide crucial data on its persistence, bioaccumulation, and potential ecotoxicity, which is vital for sustainable chemistry.
By pursuing these strategic directions, the academic community can unlock the full potential of the this compound scaffold, driving innovation in medicine, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
